molecular formula C8H11Cl2N B139149 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 73590-93-9

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No.: B139149
CAS No.: 73590-93-9
M. Wt: 192.08 g/mol
InChI Key: KTCKCIHKYBTWLK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the derivatives of pyridine, which is a basic heterocyclic organic compound. This compound is known for its use as an alkylating agent and as a precursor to various pyridine-containing ligands .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,5-dimethylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, 1-(4-chloro-phenyl)imidazole-2-thione, and 4,6-dimethyl-pyrimidine-2-thiol.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCKCIHKYBTWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611856
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-93-9
Record name 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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